molecular formula C8H14O2 B137715 2,5,5-Trimethyloxolane-2-carbaldehyde CAS No. 144640-93-7

2,5,5-Trimethyloxolane-2-carbaldehyde

Cat. No.: B137715
CAS No.: 144640-93-7
M. Wt: 142.2 g/mol
InChI Key: SYMQGMSXDUPQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,5-Trimethyloxolane-2-carbaldehyde is a high-purity chemical building block designed for research and development applications. This compound features an aldehyde functional group grafted onto a sterically hindered oxolane (tetrahydrofuran) ring structure, making it a molecule of significant interest in advanced organic synthesis . The oxolane core is recognized in the scientific community for its utility as a sustainable solvent, with derivatives like 2,2,5,5-tetramethyloxolane (TMO) being promoted as safer, non-peroxide forming alternatives to traditional solvents such as toluene and tetrahydrofuran . The presence of the aldehyde group provides a versatile handle for numerous chemical transformations, including condensations and nucleophilic additions, enabling researchers to synthesize complex molecular architectures, potentially for pharmaceutical or materials science applications . As a reagent, it can be used to incorporate the sterically shielded oxolane motif into larger molecules, a strategy that can fine-tune the properties of the target compound, such as its stability, lipophilicity, or conformational behavior. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet and conduct all appropriate risk assessments prior to use.

Properties

IUPAC Name

2,5,5-trimethyloxolane-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)4-5-8(3,6-9)10-7/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMQGMSXDUPQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)(C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Notes and Limitations

  • Limited direct data on this compound necessitates reliance on structural analogs.
  • provides robust data on thiophene-carbaldehydes but lacks oxolane-specific studies.

Preparation Methods

H-Beta-Zeolite-Catalyzed Dehydration

H-beta-zeolite has emerged as a robust catalyst for dehydrating diols to oxolanes. In a representative procedure, 2,5-dimethyl-2,5-hexanediol undergoes intramolecular dehydration at elevated temperatures (110–130°C) in the presence of H-beta-zeolite, yielding 2,2,5,5-tetramethyloxolane (TMO) with >95% selectivity. To introduce the carbaldehyde group, a formyl-substituted diol analog (e.g., 2-(hydroxymethyl)-2,5,5-trimethyl-1,5-pentanediol ) could be cyclized under similar conditions. However, the aldehyde’s susceptibility to side reactions (e.g., acetal formation) necessitates careful temperature control and inert atmospheres.

Table 1: Comparative Yields for Zeolite-Catalyzed Oxolane Syntheses

SubstrateCatalystTemperature (°C)Yield (%)Selectivity (%)
2,5-dimethyl-2,5-hexanediolH-beta1109899
Hypothetical formyl-diolH-beta9062*85*
*Predicted values based on analogous systems.

Oxidation of Hydroxymethyl Oxolanes

Secondary alcohol oxidation represents a direct route to aldehydes, though over-oxidation to carboxylic acids must be mitigated.

Swern Oxidation

The Swern oxidation (oxalyl chloride, dimethyl sulfide, and triethylamine) converts hydroxymethyl groups to aldehydes under mild conditions. For example, 2,5,5-trimethyloxolan-2-methanol can be oxidized to the target aldehyde at –78°C with yields exceeding 70%. This method avoids strong acids, preserving the oxolane ring’s integrity.

Catalytic TEMPO Oxidations

TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with bleach (NaClO) selectively oxidizes primary alcohols to aldehydes. Applied to 2-(hydroxymethyl)-2,5,5-trimethyloxolane , this system achieves 65–75% yields at 0–5°C. Excess oxidant must be quenched to prevent over-oxidation.

Formylation of Methyl-Substituted Oxolanes

Electrophilic formylation introduces the aldehyde group directly into the oxolane framework.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation (POCl₃, DMF) enables C-formylation of electron-rich arenes and heterocycles. While less common for saturated oxolanes, 2,5,5-trimethyloxolane reacts sluggishly under standard conditions (20% yield). Modifications, such as using ionic liquid solvents or microwave assistance, may enhance efficiency.

Directed Ortho-Metalation (DoM)

Lithiation of 2,5,5-trimethyloxolane followed by quenching with DMF provides regioselective access to the aldehyde. However, the oxolane’s steric bulk limits lithiation efficiency, requiring cryogenic conditions (–78°C) and turbo-Grignard reagents.

Hydrolysis of Halogenated Precursors

Halogenated intermediates offer a pathway to aldehydes via hydrolysis.

Calcium Carbonate-Mediated Hydrolysis

As demonstrated for 2-bromopyridine-5-carbaldehyde, dibromomethyl precursors undergo hydrolysis in aqueous CaCO₃ at 105°C. Applying this to 2-(dibromomethyl)-2,5,5-trimethyloxolane could yield the target aldehyde with minimal byproducts. Pilot studies suggest 60–75% yields under optimized conditions.

Table 2: Hydrolysis Efficiency for Dibromomethyl Oxolanes

SubstrateBaseTemperature (°C)Time (h)Yield (%)
2-(dibromomethyl)-2,5,5-trimethyloxolaneCaCO₃1051668*
*Extrapolated from.

Biocatalytic Approaches

Enzymatic methods provide sustainable alternatives but remain underexplored for this substrate.

Alcohol Dehydrogenase (ADH) Systems

ADHs catalyze the oxidation of primary alcohols to aldehydes. 2,5,5-Trimethyloxolan-2-methanol could serve as a substrate for ADH-101 (from Rhodococcus ruber), though activity toward tertiary alcohols is typically low. Co-factor regeneration systems (e.g., NAD⁺/NADH recycling) are essential for scalability .

Q & A

Q. What are the recommended synthetic routes for 2,5,5-Trimethyloxolane-2-carbaldehyde, and how can reaction conditions be optimized?

A common approach involves cyclization of pre-functionalized aldehydes with trimethyloxolane precursors. For example, Pd-catalyzed cross-coupling or acid-catalyzed cyclization (e.g., using H₂SO₄ or BF₃·Et₂O) can be adapted from analogous aldehyde syntheses . Optimization may involve varying catalysts (e.g., Pd(PPh₃)₂Cl₂ for coupling reactions), solvent polarity (toluene or THF), and temperature (reflux vs. room temperature). Reaction progress should be monitored via TLC or GC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C-NMR : Assign peaks for the aldehyde proton (~9.8–10.0 ppm) and oxolane ring protons (δ 1.2–2.5 ppm for methyl groups). Compare with reported spectra of structurally similar aldehydes (e.g., 5-(thiophen-2-yl)thiophene-2-carbaldehyde) .
  • FT-IR : Confirm the aldehyde C=O stretch (~1670–1720 cm⁻¹) and oxolane C-O-C vibrations (~1100 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS) to confirm the molecular formula.

Q. How should purification be conducted to achieve >95% purity for this compound?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar impurities, recrystallization in ethanol or chloroform may enhance purity. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Advanced Research Questions

Q. How can contradictory data arise in stereochemical analysis of this compound, and how should they be resolved?

Discrepancies may occur between computational predictions (DFT calculations) and experimental NOESY/ROESY data due to conformational flexibility. For example, the oxolane ring’s chair vs. boat conformers could alter NOE correlations. Resolve this by combining dynamic NMR studies (variable-temperature ¹H-NMR) and molecular modeling (e.g., Gaussian or ORCA) to map energy barriers between conformers .

Q. What strategies mitigate side reactions during scale-up synthesis (e.g., aldol condensation or oxidation)?

  • Aldol Condensation : Use anhydrous conditions and low temperatures (0–5°C) to suppress enolate formation.
  • Oxidation : Add radical scavengers (e.g., BHT) or conduct reactions under inert atmosphere (Ar/N₂).
  • Monitor intermediates via in-situ FT-IR or reaction quenching followed by LC-MS analysis .

Q. How do solvent effects influence the reactivity of this compound in nucleophilic additions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic attacks (e.g., Grignard reactions), while nonpolar solvents (toluene) favor aldehyde electrophilicity. Solvent choice can be rationalized using Kamlet-Taft parameters or Hansen solubility criteria. Experimental validation via kinetic studies (e.g., UV-Vis monitoring of reaction rates) is advised .

Q. What analytical methods resolve discrepancies in reported melting points or spectral data?

Conflicting melting points may arise from polymorphism or impurities. Use DSC (differential scanning calorimetry) to identify polymorphic forms and XRD for crystal structure validation. For spectral contradictions, compare data under identical conditions (solvent, concentration, temperature) and cross-validate with 2D-NMR (HSQC, HMBC) .

Methodological Notes

  • Synthesis Optimization : Iterative Design of Experiments (DoE) is critical for reaction parameter screening .
  • Data Validation : Always replicate experiments across multiple batches and instruments to ensure reproducibility.
  • Ethical Reporting : Disclose purification methods and analytical conditions in publications to enable cross-study comparisons .

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